molecular formula C5H14Cl2N2O B12946801 (3R,4S)-4-Aminopiperidin-3-ol dihydrochloride

(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride

Cat. No.: B12946801
M. Wt: 189.08 g/mol
InChI Key: TXJUMWIOLHLXPY-YAQRUTEZSA-N
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Description

(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4S)-4-Aminopiperidin-3-ol dihydrochloride typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the reduction of a suitable precursor, such as a piperidine derivative, under controlled conditions to yield the desired product. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride in an appropriate solvent .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as catalytic hydrogenation or enzymatic reduction. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for its various applications .

Chemical Reactions Analysis

Types of Reactions

(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride can undergo a variety of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce more saturated amines .

Scientific Research Applications

(3R,4S)-4-Aminopiperidin-3-ol dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-4-Aminopiperidin-3-ol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (3R,4S)-4-Aminopiperidin-3-ol dihydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its specific stereochemistry and the presence of both an amino and hydroxyl group. This unique combination allows it to participate in a broader range of chemical reactions and interact with a wider variety of biological targets, making it a versatile compound in both research and industrial applications .

Properties

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.08 g/mol

IUPAC Name

(3R,4S)-4-aminopiperidin-3-ol;dihydrochloride

InChI

InChI=1S/C5H12N2O.2ClH/c6-4-1-2-7-3-5(4)8;;/h4-5,7-8H,1-3,6H2;2*1H/t4-,5+;;/m0../s1

InChI Key

TXJUMWIOLHLXPY-YAQRUTEZSA-N

Isomeric SMILES

C1CNC[C@H]([C@H]1N)O.Cl.Cl

Canonical SMILES

C1CNCC(C1N)O.Cl.Cl

Origin of Product

United States

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